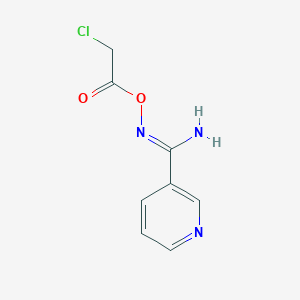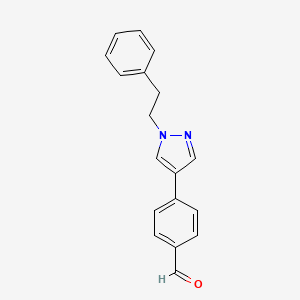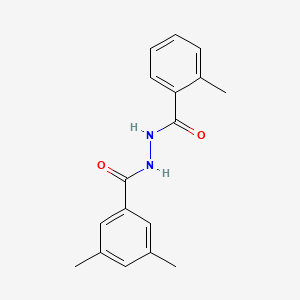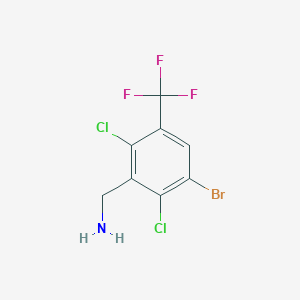![molecular formula C13H16N2 B13725918 [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine](/img/structure/B13725918.png)
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine: is a compound belonging to the indole family, which is known for its wide range of biological activities. Indole derivatives are found in many natural products and pharmaceuticals, making them significant in both medicinal and synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine typically involves the formation of the indole ring followed by the introduction of the butenyl and methanamine groups. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions. The butenyl group can be introduced via a Heck reaction, which involves the coupling of an alkene with an aryl halide in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced indole derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
- Oxidized indole derivatives.
- Reduced indole derivatives.
- Substituted indole derivatives .
Scientific Research Applications
Chemistry: In synthetic chemistry, [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Indole derivatives are found in many pharmaceuticals, and this compound may serve as a lead compound for the development of new drugs .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its unique chemical properties make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine involves its interaction with specific molecular targets in biological systems. The indole ring can interact with various enzymes and receptors, leading to a range of biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, the compound can interact with cell membrane receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
3-(1H-indol-5-yl)-1,2,4-oxidizable derivatives: These compounds are similar in structure but differ in their oxidation states and functional groups.
1-(4-Aryl-1,3-thiazol-2-yl)-2-{[1-(3-methylbut-2-en-1-yl)-1H-indol-3-yl]methylidene}hydrazines: These compounds have a thiazole ring in addition to the indole ring, providing different biological activities.
Uniqueness: The uniqueness of [1-(But-3-en-1-yl)-1H-indol-5-yl]methanamine lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butenyl group and the methanamine moiety allows for unique interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H16N2 |
|---|---|
Molecular Weight |
200.28 g/mol |
IUPAC Name |
(1-but-3-enylindol-5-yl)methanamine |
InChI |
InChI=1S/C13H16N2/c1-2-3-7-15-8-6-12-9-11(10-14)4-5-13(12)15/h2,4-6,8-9H,1,3,7,10,14H2 |
InChI Key |
PORNYRFEYOGJEM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCN1C=CC2=C1C=CC(=C2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)

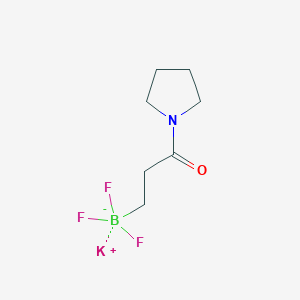

![5,7-Dichlorothiazolo[4,5-d]pyrimidin-2-sulfonic acid (4-fluorophenyl)amide](/img/structure/B13725897.png)
